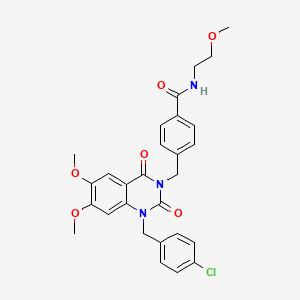
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C28H28ClN3O6 and its molecular weight is 538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide , also known by its CAS number 1189436-55-2 , is a synthetic derivative belonging to the quinazolinone class. Its structure features a chlorobenzyl moiety and methoxy substituents, which are believed to enhance its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H28ClN3O6 |
| Molecular Weight | 538.0 g/mol |
| CAS Number | 1189436-55-2 |
The compound's unique structure contributes to its pharmacological properties. The presence of the 6,7-dimethoxy groups on the quinazolinone core is particularly significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Some quinazolinone derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the benzamide moiety has been linked to antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anticonvulsant Properties : Certain derivatives have demonstrated efficacy in animal models for seizure control.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular function in pathogens and cancer cells.
- Receptor Binding : The structural features allow for potential interactions with various receptors involved in signaling pathways related to cancer and neurological disorders.
- Modulation of Gene Expression : Some studies suggest that quinazolinone derivatives can influence gene expression profiles associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study on quinazolinone derivatives indicated that modifications at specific sites on the ring significantly enhanced their cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups showed increased potency compared to their unsubstituted counterparts .
- Antimicrobial Activity : Research demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dose ranges .
- Neuropharmacological Effects : In animal models, certain benzamide derivatives were tested for anticonvulsant properties, revealing effective suppression of seizure activity at lower doses compared to traditional treatments like phenobarbital .
科学研究应用
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds similar to this benzamide derivative possess significant anticancer effects. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
- Case Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Comparative Analysis : Its antimicrobial potency has been compared to standard antibiotics, showing promising results in inhibiting bacterial growth.
Therapeutic Potential
Given its diverse biological activities, the compound may find applications in several therapeutic areas:
- Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems could make it a candidate for treating conditions like epilepsy and Alzheimer's disease.
- Inflammatory Disorders : The anti-inflammatory properties suggest potential use in managing chronic inflammatory diseases.
属性
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O6/c1-36-13-12-30-26(33)20-8-4-18(5-9-20)17-32-27(34)22-14-24(37-2)25(38-3)15-23(22)31(28(32)35)16-19-6-10-21(29)11-7-19/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSUSPWGIHUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













